N-methyl-3-(trifluoromethyl)cyclopentane-1-carboxamide
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Overview
Description
N-methyl-3-(trifluoromethyl)cyclopentane-1-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of cyclopentane derivatives, followed by amide formation through reaction with methylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The process conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.
Types of Reactions:
Oxidation: N-methyl-3-(trifluoromethyl)cyclopentane-1-carboxamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-methyl-3-(trifluoromethyl)cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-methyl-3-(trifluoromethyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Trifluoromethylcyclohexane: Similar in structure but with a cyclohexane ring instead of cyclopentane.
N-methylcyclopentane-1-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
Trifluoromethylbenzene: Contains a benzene ring, leading to distinct reactivity and applications.
Uniqueness: N-methyl-3-(trifluoromethyl)cyclopentane-1-carboxamide is unique due to the combination of the trifluoromethyl group and the cyclopentane ring, which imparts specific chemical and physical properties. This combination enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
N-methyl-3-(trifluoromethyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c1-12-7(13)5-2-3-6(4-5)8(9,10)11/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNXMJOWQPJVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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